Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may enhance its efficacy in various applications, particularly in drug development.
This compound falls under the category of oxadiazole derivatives, which are known for their diverse pharmacological properties. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and are often explored for their roles in drug discovery due to their ability to interact with biological targets effectively. The presence of the pyrazole moiety further contributes to its potential as a bioactive agent.
The synthesis of ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate can be approached through several methods:
The molecular structure of ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate can be represented as follows:
Key structural features include:
Spectroscopic data such as and can provide insights into the compound's structure. For instance, peaks corresponding to various protons and carbons can be identified in spectra .
Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate can participate in several chemical reactions:
The mechanism of action for ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of the pyrazole moiety suggests potential activity against certain cancer cell lines by modulating pathways involved in cell proliferation and apoptosis .
In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess anticancer properties .
Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate exhibits several notable physical and chemical properties:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the electrophilic nature of the chloro group.
This compound has potential applications in various fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884, gained medicinal relevance in the 1960s with the cough suppressant oxolamine. This five-membered ring containing oxygen and two nitrogen atoms exhibits exceptional bioisosteric properties, serving as a hydrolytically stable replacement for ester and amide functionalities. Its significance stems from:
Notable FDA-approved drugs containing this scaffold include the neuromuscular disorder drug ataluren, antiviral pleconaril, and anxiolytic fasiplon. Natural derivatives like phidianidine A/B (isolated from sea slugs) exhibit cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and protein-tyrosine phosphatase inhibition [1].
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1960s | Oxolamine | Antitussive | First commercial drug |
2000s | Ataluren | Neuromuscular disorders | Nonsense mutation suppression |
2010s | Phidianidine A/B | Anticancer (natural product) | Cytotoxic alkaloids |
2020s | JC01 derivatives | Anti-inflammatory | NF-κB inhibition [4] |
Pyrazole rings (di-nitrogen heterocycles) impart distinct pharmacodynamic advantages:
In hybrid scaffolds, pyrazole contributes to:
Early syntheses of 1,2,4-oxadiazoles required harsh conditions (140°C), limiting functional group compatibility. Breakthroughs include:
Table 2: Evolution of Hybrid 1,2,4-Oxadiazole-Pyrazole Synthesis
Method | Conditions | Advantages | Limitations | Applications |
---|---|---|---|---|
Tiemann-Krüger (1884) | Solvent-free melting | Simple setup | Low yields (<35%), long reactions | Unsubstituted derivatives |
TBAF catalysis | THF, RT, 1-16 hr | Mild, high-yielding (up to 98%) | Requires O-acylamidoxime isolation | Solid-phase synthesis [5] |
EDCI/HOBt coupling | DMF, RT, 24 hr | One-pot, no catalyst | Moderate yields (50-85%) | Antifungal hybrids [6] |
Green synthesis | H₂O, reflux, 12 hr | Catalyst-free, organic solvent-free | Variable yields (35-93%) | Industrial scale-up |
The integration of 4-chloropyrazole with oxadiazole-carboxylates exemplifies strategic hybridization: the chloro group enhances lipophilicity (cLogP ≈ 2.5), while the ethyl ester provides a handle for prodrug design or further derivatization [3] [7]. This architecture balances target affinity and physicochemical properties, enabling penetration into fungal cells (LogP = 2.8 for compound 4f) and cancer membranes [6] [10].
Synthetic Methodologies for Ethyl 3-((4-chloro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7